molecular formula C7H4BF2NO2 B7952357 (5-Cyano-2,4-difluorophenyl)boronic acid

(5-Cyano-2,4-difluorophenyl)boronic acid

Cat. No.: B7952357
M. Wt: 182.92 g/mol
InChI Key: SSYMGDYGKXHHAD-UHFFFAOYSA-N
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Description

(5-Cyano-2,4-difluorophenyl)boronic acid is a specialized aromatic boronic acid ester that serves as a critical building block in modern organic synthesis, particularly in metal-catalyzed cross-coupling reactions. Its molecular structure, which features both a boronic acid group and a cyano group on a difluorinated phenyl ring, makes it a valuable intermediate for constructing complex biaryl systems for advanced research and development. The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. In this reaction, the compound acts as an efficient coupling partner with various organic halides, enabling the introduction of a substituted difluorophenyl moiety into a target molecule. The strategic placement of the fluorine and cyano substituents on the phenyl ring allows researchers to fine-tune the electronic properties and metabolic stability of the resulting compounds. This is especially valuable in pharmaceutical research and the development of agrochemicals , where such boronic acids are used to create potential drug candidates and other bioactive molecules. Beyond cross-coupling, the boronic acid functional group allows for its use in other transformations, such as Matteson homologations or conversion to other functional groups, providing a versatile handle for further molecular elaboration. The compound's utility extends to material science, where similar fluorinated phenylboronic acids are employed in the creation of advanced polymers and nanomaterials with unique electronic or structural properties. As a solid with a high melting point, it requires storage at room temperature and careful handling in accordance with its safety data sheet. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the purchaser to determine the suitability of this product for their intended application.

Properties

IUPAC Name

(5-cyano-2,4-difluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF2NO2/c9-6-2-7(10)5(8(12)13)1-4(6)3-11/h1-2,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYMGDYGKXHHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)F)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on pKa and Lewis Acidity

The pKa of boronic acids is critical for their reactivity and binding affinity. Fluorine substituents, as electron-withdrawing groups, lower the pKa of boronic acids by stabilizing the boronate form. For example:

  • Fluoro-substituted analogs : 2,6-Diarylphenylboronic acids with fluorine substituents exhibit pKa values between 7.5 and 8.5, comparable to physiological pH, enhancing their suitability for biological applications .

Comparative pKa Values

Compound pKa Key Substituents Reference
3-AcPBA ~9.2 Acetyl group
4-MCPBA ~8.8 Chlorine
2,4-Difluorophenylboronic acid ~7.9 2,4-Fluorine
Target compound Est. 7.5–8.0 5-Cyano, 2,4-Fluorine -

Binding Affinity and Selectivity

Boronic acids interact with diols (e.g., sugars) via boronate ester formation. Substituents modulate binding constants (Ka):

  • Fluorine and cyano synergy: The combined electron-withdrawing effects of fluorine and cyano groups in the target compound may enhance diol binding compared to simpler fluorinated analogs like 2,4-difluorophenylboronic acid .
  • Comparison with borinic acids : Diphenylborinic acid (R1R2B(OH)) exhibits Ka values nearly 10-fold higher than analogous boronic acids for diols like catechol, attributed to steric and electronic factors .

Anticancer Activity

Aromatic boronic acids demonstrate antiproliferative effects via tubulin inhibition or protease interaction:

  • Phenanthren-9-yl boronic acid : IC50 = 0.225 µM against triple-negative breast cancer (4T1 cells) .
  • Combretastatin analogs : Boronic acid-containing cis-stilbenes (e.g., compound 13c) inhibit tubulin polymerization (IC50 = 21–22 µM) and exhibit potent cytotoxicity (IC50 = 0.48–2.1 µM) .

Enzyme Inhibition

Boronic acids inhibit proteases and β-lactamases:

  • SARS-CoV-2 3CLpro inhibition : Bifunctional aryl boronic acids (e.g., FL-166) achieve Ki = 40 nM via serine residue interactions .
  • β-lactamase inhibitors : Triazole-substituted boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid) show improved MIC values compared to phenyl-substituted analogs .

Physicochemical Properties and Solubility

Lipid/water solubility impacts bioavailability:

  • Hydroxynaphthyl derivatives : 6-Hydroxynaphthalen-2-yl boronic acid (IC50 = 0.1969 µM) exhibits moderate solubility but precipitates in culture media at higher concentrations .
  • Target compound: The hydrophobic cyano group may reduce aqueous solubility compared to hydroxylated analogs, necessitating formulation optimization.

Q & A

Basic: What are the key considerations for synthesizing (5-Cyano-2,4-difluorophenyl)boronic acid with high purity?

Answer:
The synthesis of this compound requires precise control of reaction conditions and purification steps:

  • Precursor Selection : Use halogenated aromatic precursors (e.g., bromo or iodo derivatives) for Miyaura borylation. Fluorine and cyano groups may influence reactivity due to their electron-withdrawing effects .
  • Reaction Optimization :
    • Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.
    • Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance boronic acid stability.
    • Catalyst : Pd-based catalysts (e.g., Pd(dppf)Cl₂) are common for Suzuki-Miyaura precursors.
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures removes unreacted precursors.
  • Analytical Validation : Confirm purity via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How can the structure and purity of this compound be confirmed post-synthesis?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 19^{19}F NMR verifies fluorine substituents (δ ~ -110 to -130 ppm for aryl-F).
    • 11^{11}B NMR identifies boronic acid peaks (δ ~ 28–32 ppm).
  • Mass Spectrometry : HRMS (ESI or MALDI-TOF) confirms molecular ion [M-H]⁻ or adducts (e.g., [M+Na]⁺).
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity. Avoid trimerization artifacts by derivatizing with diols (e.g., pinacol) prior to analysis .

Advanced: What strategies mitigate non-specific interactions when using this boronic acid in glycoprotein studies?

Answer:
Non-specific binding in glycoprotein systems arises from hydrophobic or ionic interactions. Mitigation strategies include:

  • Buffer Optimization : Use high-ionic-strength buffers (e.g., 150 mM NaCl) to reduce electrostatic interference. Borate buffers (pH 8.5–9.0) enhance boronate ester stability .
  • Surface Functionalization : Immobilize the boronic acid on hydrophilic matrices (e.g., carboxymethyl dextran) to minimize hydrophobic interactions .
  • Competitive Elution : Displace bound glycoproteins with sorbitol (a high-affinity diol) to confirm specificity .

Advanced: How do substituents like cyano and fluorine affect the compound's reactivity in Suzuki-Miyaura couplings?

Answer:
Substituents influence electronic and steric properties:

Substituent Electronic Effect Impact on Reactivity
Cyano (-CN) Strong electron-withdrawingIncreases electrophilicity of the aryl ring, accelerating oxidative addition with Pd catalysts. May reduce stability of boronic acid under basic conditions .
Fluorine (-F) Moderate electron-withdrawingEnhances oxidative addition kinetics but may sterically hinder transmetallation steps. Fluorine’s ortho effect stabilizes intermediates .

Experimental Design : Compare coupling yields with varying Pd ligands (e.g., SPhos vs XPhos) to optimize steric tolerance .

Advanced: What are the kinetic parameters of diol binding with this boronic acid, and how do they compare to thermodynamic data?

Answer:

  • Kinetic Analysis : Use stopped-flow spectroscopy to measure konk_{\text{on}} and koffk_{\text{off}}. For analogous boronic acids, konk_{\text{on}} values for fructose are ~10³ M⁻¹s⁻¹, with equilibrium reached in seconds .
  • Thermodynamic vs Kinetic Control : The binding constant (Ka=kon/koffK_a = k_{\text{on}}/k_{\text{off}}) correlates with konk_{\text{on}}, suggesting kinetic dominance. For glucose, slower konk_{\text{on}} (~10² M⁻¹s⁻¹) explains weaker affinity .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation.
  • Storage : Keep desiccated at 2–8°C to prevent hydrolysis.
  • Disposal : Neutralize with aqueous NaOH (pH >10) to convert boronic acid to borate salts before disposal .

Advanced: How can light-responsive systems modulate this boronic acid's binding properties?

Answer:

  • Azobenzene Derivatives : Incorporate ortho-azo groups to create photoswitches. E→Z isomerization with UV/visible light (e.g., 450 nm) enhances diol binding affinity by 20-fold via steric and electronic modulation .
  • Application : Use in glucose-responsive hydrogels for controlled drug release. Monitor binding via fluorescence quenching .

Advanced: What analytical challenges arise in detecting boronic acid impurities, and how are they addressed?

Answer:

  • Challenges : Low ppm detection limits (≤1 ppm) and matrix interference from drug substances (e.g., Lumacaftor).
  • Solutions :
    • LC-MS/MS : Use multiple reaction monitoring (MRM) for selectivity. Example transitions: m/z 179→135 (methyl phenyl boronic acid) .
    • Derivatization-Free Methods : Optimize ionization (e.g., ESI⁻) to enhance sensitivity for underivatized acids .

Advanced: How does this compound integrate into polymer matrices for smart materials?

Answer:

  • Copolymerization : Incorporate into acrylamide or styrene-based monomers. Use free-radical initiators (e.g., AIBN) for polymerization .
  • Post-Polymerization Modification : React boronic acid with diol-functionalized polymers (e.g., PEG) to form dynamic hydrogels.
  • Applications : Glucose sensors (solubility changes) or self-healing materials via boroxine crosslinking .

Advanced: In anticancer research, how is this compound's bioactivity assessed?

Answer:

  • Cellular Assays : Test cytotoxicity against cancer lines (e.g., glioblastoma) via MTT assays. IC₅₀ values <10 µM suggest therapeutic potential .
  • Target Identification : Use computational docking to predict interactions with proteasomes or kinases. Validate via fluorescence polarization .

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